ÁCIDO BOC-TRANEXÁMICO

Descripción general

Descripción

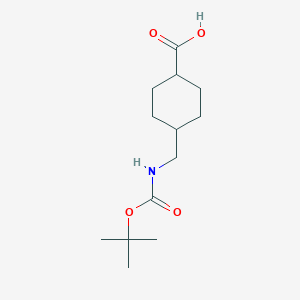

BOC-TRANEXAMIC ACID is a chemical compound with the molecular formula C13H23NO4 and a molecular weight of 257.33 g/mol . It is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Antifibrinolytic Agents

BOC-TRANEXAMIC ACID is primarily utilized as an intermediate in the synthesis of antifibrinolytic agents. These agents are crucial in managing bleeding disorders and are especially important in surgical settings where excessive bleeding can occur. The compound's mechanism involves inhibiting the conversion of plasminogen to plasmin, thereby stabilizing blood clots and reducing blood loss during operations .

Clinical Trials

Numerous clinical trials have evaluated the efficacy of tranexamic acid derivatives, including BOC-TRANEXAMIC ACID, in reducing mortality associated with trauma and surgical procedures. For instance, a study analyzing data from the Japan Trauma Data Bank found that TXA administration significantly reduced in-hospital mortality across various trauma phenotypes .

Biochemical Research

Mechanisms of Coagulation

Researchers employ BOC-TRANEXAMIC ACID to investigate the mechanisms underlying blood coagulation and fibrinolysis. By studying its effects on plasminogen activation, scientists aim to develop new therapeutic strategies for conditions characterized by abnormal bleeding or clotting .

Inflammation Studies

The compound has also been noted for its ability to suppress post-traumatic inflammation and edema, suggesting potential applications in managing inflammatory responses following injuries.

Cosmetic Formulations

Skin Care Applications

In the cosmetic industry, BOC-TRANEXAMIC ACID is used for its skin-lightening properties. It is incorporated into formulations aimed at reducing hyperpigmentation and improving overall skin tone. This application capitalizes on its ability to inhibit fibrinolysis, which may play a role in skin health .

Diagnostic Applications

Fibrinolytic Activity Assays

BOC-TRANEXAMIC ACID can be utilized in assays designed to measure fibrinolytic activity. Such assays provide essential data for clinical diagnostics, aiding in the assessment of patients' coagulation profiles and helping guide treatment decisions .

Drug Delivery Systems

Targeted Delivery Formulations

Research is ongoing into the use of BOC-TRANEXAMIC ACID in developing targeted drug delivery systems. These systems aim to enhance the efficacy and safety of therapeutic agents by ensuring that they are delivered precisely where needed in the body .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Intermediate for antifibrinolytic agents; crucial for managing bleeding disorders |

| Biochemical Research | Studies on coagulation mechanisms; inflammation suppression |

| Cosmetic Formulations | Used in skincare products for reducing hyperpigmentation |

| Diagnostic Applications | Assays for measuring fibrinolytic activity |

| Drug Delivery Systems | Development of targeted delivery systems to enhance therapeutic efficacy |

Case Studies

- Trauma Management : A retrospective cohort study indicated that TXA administration could significantly reduce mortality rates among trauma patients with specific phenotypes .

- Postoperative Care : In a study involving spinal surgery patients, continuous low-dose tranexamic acid was evaluated for its impact on postoperative drain output and transfusion needs, showing promising results regarding blood loss management .

- Topical Application in Surgery : A randomized clinical trial assessed the efficacy of topical administration of tranexamic acid during reconstructive surgery, demonstrating reduced hemorrhagic events compared to control groups .

Mecanismo De Acción

Target of Action

BOC-TRANEXAMIC ACID, also known as “4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid” or “Boc-4-Amc-OH”, is a derivative of Tranexamic Acid (TXA). The primary target of TXA is plasminogen , a protein that plays a key role in the process of fibrinolysis . TXA acts as a lysine analogue and binds to the lysine binding sites on plasminogen .

Mode of Action

TXA exerts its antifibrinolytic effect by reversibly blocking the lysine binding sites on plasminogen . This prevents the conversion of plasminogen to plasmin, an enzyme that degrades fibrin, a protein involved in blood clotting . By inhibiting this conversion, TXA reduces fibrinolysis, thereby reducing bleeding .

Biochemical Pathways

The primary biochemical pathway affected by TXA is the fibrinolytic pathway . By inhibiting the conversion of plasminogen to plasmin, TXA prevents the degradation of fibrin, which is the final product of the coagulation cascade and forms the structural basis of blood clots . This results in the stabilization of blood clots and a reduction in bleeding .

Pharmacokinetics

The pharmacokinetics of TXA involve its absorption, distribution, metabolism, and excretion (ADME). TXA can be administered through several routes: orally, topically, or intravenously . The volume of distribution of TXA is 0.18 L/kg initially and its steady-state volume of distribution is 0.39 L/kg . TXA distributes into cerebrospinal fluid and the aqueous humor of the eye at concentrations approximately 1/10th of typical plasma concentrations .

Result of Action

The primary result of TXA’s action is a reduction in bleeding . This is particularly beneficial in conditions where fibrinolysis or hyperfibrinolysis is a factor, such as trauma, surgery, or certain bleeding disorders . In addition to reducing bleeding, TXA has been shown to have protective effects on the endothelium and beneficial modulation of inflammation and other responses following ischemia and reperfusion .

Action Environment

The action of BOC-TRANEXAMIC ACID, like that of TXA, can be influenced by various environmental factors. For instance, the formation of Boc-protected amines and amino acids can be conducted under either aqueous or anhydrous conditions . The Boc group is stable towards most nucleophiles and bases . Handling should be done in a well-ventilated place, and contact with skin and eyes should be avoided .

Análisis Bioquímico

Biochemical Properties

BOC-TRANEXAMIC ACID, like its parent compound tranexamic acid, is likely to interact with plasminogen and tissue-type plasminogen activator (tPA), impairing their interaction with the exposed lysine residues on the fibrin surface . This interaction prevents the maturation of plasminogen to plasmin, a fibrinolytic enzyme, thereby inhibiting fibrinolysis .

Cellular Effects

The cellular effects of BOC-TRANEXAMIC ACID are not well-studied. Tranexamic acid, from which BOC-TRANEXAMIC ACID is derived, has been reported to suppress posttraumatic inflammation and edema . It is also known to reduce bleeding rates and transfusion needs .

Molecular Mechanism

BOC-TRANEXAMIC ACID, similar to tranexamic acid, competitively and reversibly inhibits the activation of plasminogen . It binds at several distinct sites, including four or five low-affinity sites and one high-affinity site, which is involved in its binding to fibrin .

Temporal Effects in Laboratory Settings

The temporal effects of BOC-TRANEXAMIC ACID in laboratory settings are not well-documented. Tranexamic acid, the parent compound, has been shown to reduce trauma mortality when administered early, within 3 hours of injury .

Dosage Effects in Animal Models

While specific studies on BOC-TRANEXAMIC ACID in animal models are lacking, studies on tranexamic acid in dogs have shown that it improves clot strength and decreases fibrinolysis in blood samples in an in vitro hyperfibrinolysis model .

Metabolic Pathways

The metabolic pathways of BOC-TRANEXAMIC ACID are not well-characterized. Tranexamic acid metabolism does not appear to be a significant means of drug elimination .

Transport and Distribution

The transport and distribution of BOC-TRANEXAMIC ACID within cells and tissues are not well-documented. Tranexamic acid, the parent compound, is known to distribute into cerebrospinal fluid and the aqueous humor of the eye .

Subcellular Localization

The subcellular localization of BOC-TRANEXAMIC ACID is not well-studied. The parent compound, tranexamic acid, is known to exert its effects at various cellular compartments, including the endoplasmic reticulum, mitochondria, ribosome, and nucleus .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of BOC-TRANEXAMIC ACID typically involves the reaction of cyclohexanecarboxylic acid with tert-butoxycarbonyl isocyanate. This reaction is carried out under controlled conditions to ensure high yield and purity . Another method involves the use of di-tert-butyl dicarbonate and trans-methyl-4-aminocyclohexanecarboxylate .

Industrial Production Methods

Industrial production of this compound often employs a multi-step process that includes the condensation of chiral ligand reagent tert-butylsulfinamide with 4-oxo-cyclohexane carboxylic acid tert-butyl ester. This method ensures high stereoselectivity and yield .

Análisis De Reacciones Químicas

Types of Reactions

BOC-TRANEXAMIC ACID undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexanol derivatives .

Comparación Con Compuestos Similares

Similar Compounds

BOC-TRANEXAMIC ACID methyl ester: This compound has a similar structure but includes a methyl ester group.

BOC-TRANEXAMIC ACID tert-butyl ester: Another similar compound with a tert-butyl ester group.

Uniqueness

BOC-TRANEXAMIC ACID is unique due to its specific structural configuration, which allows for high reactivity and selectivity in various chemical reactions. Its tert-butoxycarbonyl group provides stability and enhances its interaction with other molecules, making it a valuable compound in research and industrial applications .

Actividad Biológica

Introduction

BOC-TRANEXAMIC ACID, a derivative of tranexamic acid (TA), is primarily known for its antifibrinolytic properties, which inhibit the breakdown of fibrin in blood clots. This compound has garnered attention not only for its traditional use in managing bleeding disorders but also for its potential applications in oncology and other therapeutic areas. This article explores the biological activity of BOC-TRANEXAMIC ACID, focusing on its mechanisms of action, efficacy in various clinical situations, and implications for future research.

Tranexamic acid acts by competitively inhibiting the activation of plasminogen to plasmin, a key enzyme responsible for fibrinolysis. BOC-TRANEXAMIC ACID retains this mechanism while potentially offering enhanced stability and bioavailability due to its protective BOC (tert-butyloxycarbonyl) group. The inhibition occurs at several binding sites on plasminogen, preventing its interaction with fibrin and thereby stabilizing clots.

Key Mechanisms

- Inhibition of Plasminogen Activation : BOC-TRANEXAMIC ACID binds to lysine-binding sites on plasminogen, blocking its conversion to plasmin.

- Stabilization of Fibrin Clots : By preventing fibrinolysis, it aids in maintaining hemostasis during surgical procedures or trauma.

- Potential Anticancer Activity : Recent studies suggest that TA may exhibit anticancer properties by blocking extracellular plasmin formation, which is implicated in tumor progression and metastasis .

Efficacy in Trauma and Surgery

Numerous studies have demonstrated the effectiveness of tranexamic acid in reducing mortality associated with traumatic bleeding. For instance, the CRASH-2 trial established that early administration of TA significantly decreased mortality due to bleeding in trauma patients .

Table 1: Summary of Clinical Trials Involving Tranexamic Acid

| Study | Population | Intervention | Outcome | Findings |

|---|---|---|---|---|

| CRASH-2 | Trauma patients | 1g loading dose + 1g infusion | Mortality reduction | 14.5% vs 16.0% (p=0.0035) |

| CRASH-3 | TBI patients | 1g loading dose + 1g infusion | Head injury death | 18.5% vs 19.8% (p=0.94) |

| Gastrointestinal Bleeding Study | GI bleeding patients | High-dose infusion | Death due to bleeding | No significant difference (RR=0.99) |

| Military Cohort Study | Severely injured civilians | TXA administration | Survival rates | Improved survival in shock patients |

Anticancer Properties

Recent research indicates that TA may also play a role as an anticancer agent by inhibiting pathways associated with tumor growth. In vitro studies have shown that TA reduces cell viability across various cancer cell lines, including melanoma and breast cancer . The mechanism involves the suppression of oncogenic protein expression and disruption of intracellular signaling pathways.

Case Studies

- Breast Cancer : A study showed that TA inhibited cell proliferation and induced apoptosis in MDA-MB-468 cells, suggesting potential as an adjunctive therapy in breast cancer treatment.

- Melanoma : In another study, TA demonstrated significant cytotoxic effects on melanoma cell lines, indicating its potential as a therapeutic agent against aggressive tumors.

Safety Profile and Side Effects

While BOC-TRANEXAMIC ACID is generally well-tolerated, its use is not without risks. Common side effects include gastrointestinal disturbances and thromboembolic events. Clinical trials have shown that while arterial thromboembolic events remain similar between treatment and placebo groups, venous thromboembolic events may be higher in those receiving TA .

Summary of Side Effects

- Common : Nausea, vomiting, diarrhea

- Serious : Thromboembolic events (DVT, PE)

Future Directions

The promising biological activity of BOC-TRANEXAMIC ACID warrants further investigation into its applications beyond hemostatic control. Future studies should focus on:

- Mechanistic Studies : Understanding the detailed molecular pathways affected by BOC-TRANEXAMIC ACID.

- Clinical Trials : Conducting randomized controlled trials to evaluate its efficacy and safety as an anticancer agent.

- Combination Therapies : Exploring synergistic effects when combined with other chemotherapeutic agents.

Propiedades

IUPAC Name |

4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-9-4-6-10(7-5-9)11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZEKNJGFCSHZID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347564 | |

| Record name | 4-(Tert-butoxycarbonylaminomethyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162046-58-4, 27687-14-5 | |

| Record name | 4-(Tert-butoxycarbonylaminomethyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1r,4r)-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.